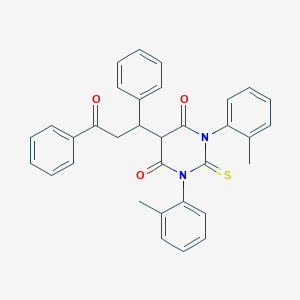![molecular formula C18H20O4 B284029 3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound that belongs to the class of cannabinoids. It is commonly known as HU-210 and is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications.
作用機序
HU-210 acts on the endocannabinoid system by binding to the CB1 receptor. It has a high affinity for the CB1 receptor and is a potent agonist. HU-210 has been shown to activate the CB1 receptor in a manner that is similar to the endocannabinoid anandamide. This activation leads to the inhibition of neurotransmitter release and the modulation of neuronal activity.
Biochemical and physiological effects:
HU-210 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in various animal models. HU-210 has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. Additionally, HU-210 has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.
実験室実験の利点と制限
HU-210 has several advantages for lab experiments. It has a high affinity for the CB1 receptor and is a potent agonist, which makes it an ideal tool for studying the endocannabinoid system. Additionally, HU-210 has been extensively studied and its effects are well documented. However, there are also some limitations to using HU-210 in lab experiments. It is a synthetic compound and may not accurately mimic the effects of endocannabinoids. Additionally, HU-210 has been shown to have psychoactive effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of HU-210. One area of research is the potential therapeutic use of HU-210 in the treatment of pain, inflammation, and neurodegenerative diseases. Additionally, HU-210 has been shown to have anti-cancer properties and may have potential as a cancer therapy. Future research may also focus on developing new synthetic cannabinoids that have improved therapeutic properties and fewer side effects.
Conclusion:
In conclusion, HU-210 is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, neuroprotective, and anti-cancer properties. HU-210 acts on the endocannabinoid system by binding to the CB1 receptor and has a high affinity for this receptor. While HU-210 has several advantages for lab experiments, there are also some limitations to its use. Future research may focus on developing new synthetic cannabinoids with improved therapeutic properties and fewer side effects.
合成法
HU-210 is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis starts with the reaction of olivetol and piperidine to form 3-(1,1-dimethylheptyl)-olivetol. This intermediate is then reacted with 1,1-dimethylheptyl bromide to form 1,1-dimethylheptyl-3-(1,1-dimethylheptyl)-olivetol. The final step involves the reaction of this intermediate with 4-bromo-2,2-dimethyl-1,3-dioxolane to form HU-210.
科学的研究の応用
HU-210 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, neuroprotective, and anti-cancer properties. HU-210 has been studied in various animal models for its potential use in the treatment of pain, inflammation, and neurodegenerative diseases.
特性
分子式 |
C18H20O4 |
|---|---|
分子量 |
300.3 g/mol |
IUPAC名 |
3-methoxy-4-(2-methylprop-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C18H20O4/c1-11(2)10-21-17-15(20-3)9-8-13-12-6-4-5-7-14(12)18(19)22-16(13)17/h8-9H,1,4-7,10H2,2-3H3 |
InChIキー |
VOUPXYNBABPWCC-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC |
正規SMILES |
CC(=C)COC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B283946.png)

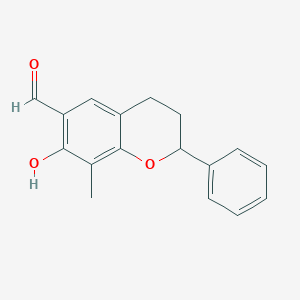
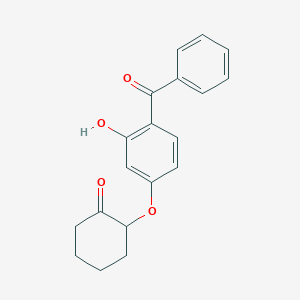
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)
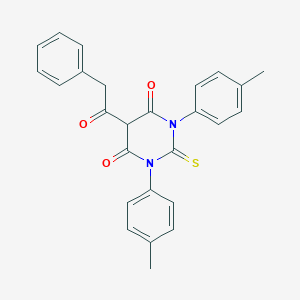
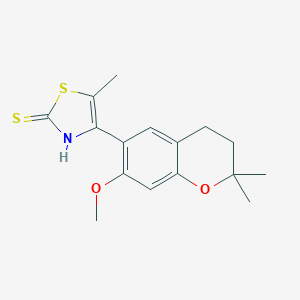
![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)


